Cas no 2680884-45-9 (tert-butyl N-(5-bromopyridin-2-yl)-N-3-(dimethylamino)propylcarbamate)

Tert-butyl N-(5-bromopyridin-2-yl)-N-[3-(dimethylamino)propyl]carbamate is a brominated pyridine derivative featuring a tert-butyl carbamate group and a dimethylaminopropyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of the bromine atom at the 5-position of the pyridine ring enhances its reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The tert-butyl carbamate moiety offers stability and selective deprotection under mild conditions, while the dimethylaminopropyl group contributes to solubility and further functionalization potential. Its well-defined structure and high purity make it suitable for precise synthetic transformations in medicinal chemistry and material science research.
tert-butyl N-(5-bromopyridin-2-yl)-N-3-(dimethylamino)propylcarbamate structure
2680884-45-9 structure
Product name:tert-butyl N-(5-bromopyridin-2-yl)-N-3-(dimethylamino)propylcarbamate
CAS No:2680884-45-9
MF:C15H24BrN3O2
Molecular Weight:358.273962974548
CID:5625968
PubChem ID:165923285

tert-butyl N-(5-bromopyridin-2-yl)-N-3-(dimethylamino)propylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-(5-bromopyridin-2-yl)-N-[3-(dimethylamino)propyl]carbamate
    • EN300-28299510
    • 2680884-45-9
    • tert-butyl N-(5-bromopyridin-2-yl)-N-3-(dimethylamino)propylcarbamate
    • インチ: 1S/C15H24BrN3O2/c1-15(2,3)21-14(20)19(10-6-9-18(4)5)13-8-7-12(16)11-17-13/h7-8,11H,6,9-10H2,1-5H3
    • InChIKey: OOHPXTNMMPUGLR-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C=C1)N(C(=O)OC(C)(C)C)CCCN(C)C

計算された属性

  • 精确分子量: 357.10519g/mol
  • 同位素质量: 357.10519g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 21
  • 回転可能化学結合数: 7
  • 複雑さ: 331
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 45.7Ų
  • XLogP3: 3

tert-butyl N-(5-bromopyridin-2-yl)-N-3-(dimethylamino)propylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28299510-5.0g
tert-butyl N-(5-bromopyridin-2-yl)-N-[3-(dimethylamino)propyl]carbamate
2680884-45-9 95.0%
5.0g
$2070.0 2025-03-19
Enamine
EN300-28299510-1.0g
tert-butyl N-(5-bromopyridin-2-yl)-N-[3-(dimethylamino)propyl]carbamate
2680884-45-9 95.0%
1.0g
$714.0 2025-03-19
Enamine
EN300-28299510-5g
tert-butyl N-(5-bromopyridin-2-yl)-N-[3-(dimethylamino)propyl]carbamate
2680884-45-9
5g
$2070.0 2023-09-07
Enamine
EN300-28299510-2.5g
tert-butyl N-(5-bromopyridin-2-yl)-N-[3-(dimethylamino)propyl]carbamate
2680884-45-9 95.0%
2.5g
$1399.0 2025-03-19
Enamine
EN300-28299510-0.5g
tert-butyl N-(5-bromopyridin-2-yl)-N-[3-(dimethylamino)propyl]carbamate
2680884-45-9 95.0%
0.5g
$685.0 2025-03-19
Enamine
EN300-28299510-10g
tert-butyl N-(5-bromopyridin-2-yl)-N-[3-(dimethylamino)propyl]carbamate
2680884-45-9
10g
$3069.0 2023-09-07
Enamine
EN300-28299510-0.05g
tert-butyl N-(5-bromopyridin-2-yl)-N-[3-(dimethylamino)propyl]carbamate
2680884-45-9 95.0%
0.05g
$600.0 2025-03-19
Enamine
EN300-28299510-10.0g
tert-butyl N-(5-bromopyridin-2-yl)-N-[3-(dimethylamino)propyl]carbamate
2680884-45-9 95.0%
10.0g
$3069.0 2025-03-19
Enamine
EN300-28299510-0.1g
tert-butyl N-(5-bromopyridin-2-yl)-N-[3-(dimethylamino)propyl]carbamate
2680884-45-9 95.0%
0.1g
$628.0 2025-03-19
Enamine
EN300-28299510-0.25g
tert-butyl N-(5-bromopyridin-2-yl)-N-[3-(dimethylamino)propyl]carbamate
2680884-45-9 95.0%
0.25g
$657.0 2025-03-19

tert-butyl N-(5-bromopyridin-2-yl)-N-3-(dimethylamino)propylcarbamate 関連文献

tert-butyl N-(5-bromopyridin-2-yl)-N-3-(dimethylamino)propylcarbamateに関する追加情報

Introduction to Tert-butyl N-(5-bromopyridin-2-yl)-N-3-(dimethylamino)propylcarbamate (CAS No. 2680884-45-9)

Tert-butyl N-(5-bromopyridin-2-yl)-N-3-(dimethylamino)propylcarbamate, identified by its Chemical Abstracts Service (CAS) number 2680884-45-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of carbamates, which are widely recognized for their versatility in drug design and development. The structural features of this molecule, particularly its 5-bromopyridin-2-yl and dimethylamino substituents, make it a promising candidate for further exploration in synthetic chemistry and biological applications.

The tert-butyl group in the compound's name contributes to its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the 5-bromopyridin-2-yl moiety suggests potential interactions with biological targets, such as enzymes and receptors, which are critical for developing novel therapeutic agents. Additionally, the dimethylamino group enhances the compound's solubility and bioavailability, factors that are essential for its efficacy in biological systems.

In recent years, there has been a growing interest in pyridine derivatives due to their broad spectrum of biological activities. Pyridine-based compounds have been extensively studied for their roles in treating various diseases, including cancer, infectious diseases, and neurological disorders. The 5-bromopyridin-2-yl substituent in Tert-butyl N-(5-bromopyridin-2-yl)-N-3-(dimethylamino)propylcarbamate is particularly noteworthy, as it has been shown to modulate multiple signaling pathways involved in disease progression.

One of the most exciting aspects of this compound is its potential application in the development of targeted therapies. Researchers have been exploring its ability to interact with specific proteins and enzymes that are overexpressed or dysregulated in certain diseases. For instance, studies have indicated that pyridine derivatives can inhibit kinases and other enzymes involved in cancer cell proliferation. The dimethylamino group further enhances this potential by improving the compound's ability to cross cell membranes, thereby increasing its bioavailability.

The synthesis of Tert-butyl N-(5-bromopyridin-2-yl)-N-3-(dimethylamino)propylcarbamate involves a series of well-established organic reactions, including nucleophilic substitution and condensation reactions. The tert-butyl carbamate moiety is typically introduced as a protecting group for an amine function, which can be later modified to achieve the desired pharmacological properties. The 5-bromopyridin-2-yl group is often incorporated through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are highly efficient and selective.

Recent advancements in synthetic methodologies have enabled the production of complex molecules like Tert-butyl N-(5-bromopyridin-2-yl)-N-3-(dimethylamino)propylcarbamate with higher yields and purity. These improvements have opened new avenues for drug discovery and development. For example, flow chemistry techniques have been employed to streamline the synthesis process, reducing reaction times and minimizing waste.

In addition to its synthetic significance, this compound has shown promise in preclinical studies. Researchers have demonstrated its ability to inhibit certain enzymes associated with inflammation and oxidative stress, which are key factors in many chronic diseases. The 5-bromopyridin-2-yl group has been found to interact with specific residues on the target proteins, leading to conformational changes that disrupt their function.

The dimethylamino group also plays a crucial role in modulating the pharmacokinetic properties of the compound. By enhancing solubility and reducing metabolic degradation, it improves the compound's bioavailability and therapeutic efficacy. These properties make it an attractive candidate for further development into a novel drug entity.

As research continues to uncover new biological targets and mechanisms of action, compounds like Tert-butyl N-(5-bromopyridin-2-yl)-N-3-(dimethylamino)propylcarbamate will undoubtedly play a significant role in addressing unmet medical needs. The combination of structural diversity and functional versatility offered by this molecule underscores its potential as a building block for future therapeutics.

The development of new drugs is a complex process that requires extensive testing and validation. However, compounds like Tert-butyl N-(5-bromopyridin-2-yl)-N-3-(dimethylamino)propylcarbamate provide valuable starting points for medicinal chemists and biologists alike. By leveraging their unique structural features, researchers can design molecules with enhanced potency, selectivity, and safety profiles.

In conclusion,Tert-butyl N-(5-bromopyridin-2-yl)-N-3-(dimethylamino)propylcarbamate (CAS No. 2680884-45-9) is a multifaceted compound with significant potential in pharmaceutical research and development. Its structural attributes, combined with recent advancements in synthetic chemistry and biological understanding, make it a promising candidate for further exploration. As scientists continue to unravel the complexities of disease mechanisms, compounds like this will be instrumental in developing innovative treatments that improve human health.

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